molecular formula C5H11ClN2O B6250587 N-(piperidin-4-ylidene)hydroxylamine hydrochloride CAS No. 75484-54-7

N-(piperidin-4-ylidene)hydroxylamine hydrochloride

Cat. No. B6250587
CAS RN: 75484-54-7
M. Wt: 150.6
InChI Key:
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .


Molecular Structure Analysis

The molecular formula of N-(piperidin-4-ylidene)hydroxylamine hydrochloride is C5H11ClN2O. The InChI code for a similar compound, N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine, is 1S/C11H13N3O3/c15-12-9-5-7-13 (8-6-9)10-1-3-11 (4-2-10)14 (16)17/h1-4,9H,5-8H2 .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The method proposed by Grygorenko et al. combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .


Physical And Chemical Properties Analysis

This compound is a white or off-white solid that is soluble in water. The molecular weight of a similar compound, N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine, is 235.24 .

Safety and Hazards

The safety data sheet for a similar compound, Hydroxylamine hydrochloride, indicates that it may form combustible dust concentrations in air, may be corrosive to metals, and is toxic if swallowed . It also causes skin irritation and serious eye irritation, and may cause an allergic skin reaction . It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(piperidin-4-ylidene)hydroxylamine hydrochloride involves the reaction of piperidine with hydroxylamine hydrochloride in the presence of a suitable solvent and catalyst.", "Starting Materials": [ "Piperidine", "Hydroxylamine hydrochloride", "Solvent", "Catalyst" ], "Reaction": [ "Add piperidine to a reaction flask", "Dissolve hydroxylamine hydrochloride in a suitable solvent and add to the reaction flask", "Add a suitable catalyst to the reaction mixture", "Heat the reaction mixture under reflux for a suitable period of time", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with a suitable solvent and dry to obtain N-(piperidin-4-ylidene)hydroxylamine hydrochloride as a white solid" ] }

CAS RN

75484-54-7

Molecular Formula

C5H11ClN2O

Molecular Weight

150.6

Purity

95

Origin of Product

United States

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